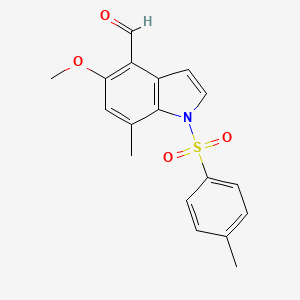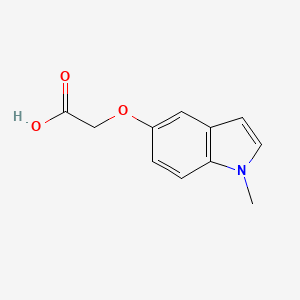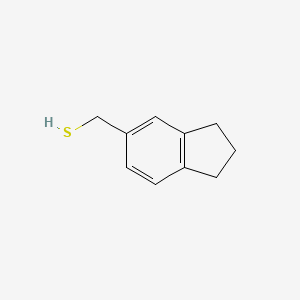
(2,3-Dihydro-1h-inden-5-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1h-inden-5-yl)methanethiol is an organic compound with the molecular formula C10H12S It is a thiol derivative of indane, characterized by the presence of a methanethiol group attached to the indane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1h-inden-5-yl)methanethiol typically involves the reaction of indanone derivatives with thiol reagents. One common method is the reduction of 5-indanyl methyl ketone followed by thiolation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydro-1h-inden-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,3-Dihydro-1h-inden-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,3-Dihydro-1h-inden-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dihydro-1h-inden-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2,3-Dihydro-1h-inden-5-yl)methanamine: Contains an amine group instead of a thiol group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a more complex structure.
Uniqueness
(2,3-Dihydro-1h-inden-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs
Propriétés
Formule moléculaire |
C10H12S |
|---|---|
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-5-ylmethanethiol |
InChI |
InChI=1S/C10H12S/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 |
Clé InChI |
USBNCGCHJNRRSF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
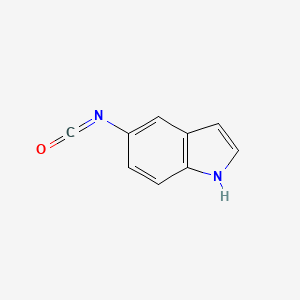
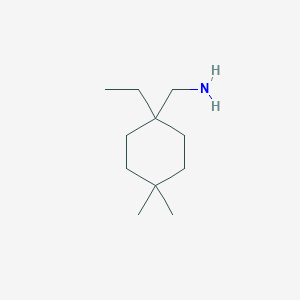
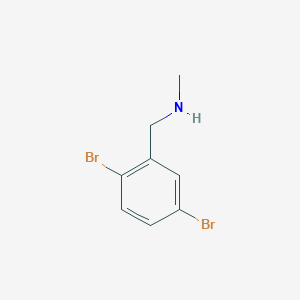
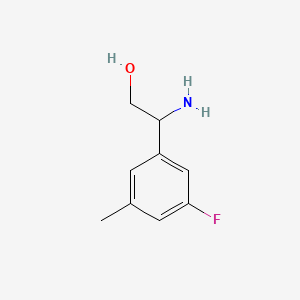
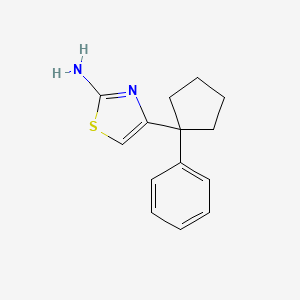

![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)

